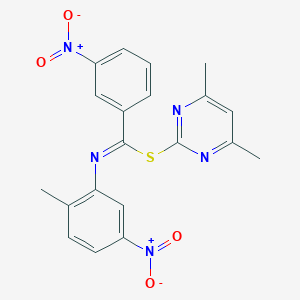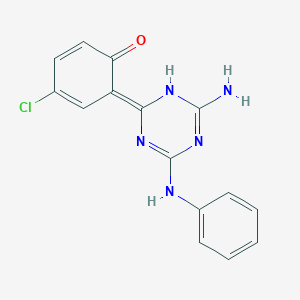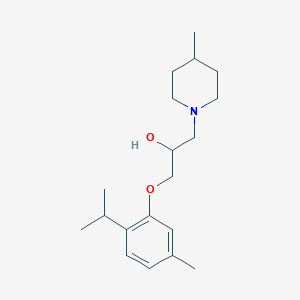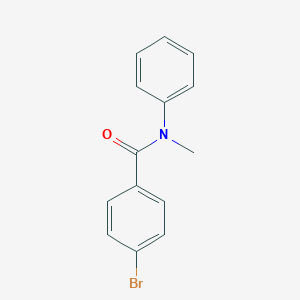![molecular formula C13H17ClN2O2 B262510 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide, also known as CHEMBL206966, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase BRAF, which plays a crucial role in the regulation of cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the inhibition of the protein kinase BRAF, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting BRAF, this compound can block the activation of downstream targets such as MEK and ERK, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of various types of cancer cells, including colorectal, lung, and thyroid cancer. It has also been shown to induce autophagy, a cellular process that can lead to cell death in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is its potency and selectivity as a BRAF inhibitor. It has been shown to have a higher affinity for BRAF than other inhibitors such as vemurafenib and dabrafenib. However, like other small molecule inhibitors, it has limitations such as poor solubility and bioavailability, which can affect its efficacy in vivo. Additionally, it can be difficult to obtain sufficient quantities of the compound for large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, such as BRAF and MEK inhibitors. Another potential direction is the investigation of this compound in combination with other therapeutic modalities such as immunotherapy. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various types of cancer.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to yield the final product. The synthesis method has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, particularly melanoma. It has been shown to be a potent inhibitor of BRAF, which is mutated in approximately 50% of melanomas. In preclinical studies, this compound has demonstrated significant antitumor activity in BRAF-mutant melanoma cell lines and xenograft models.
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Clave InChI |
HPKQCNOZONMOPM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC=CC=C2Cl |
Solubilidad |
40.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)



![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)


![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)

![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)